1-Benzyl-3-phenylpiperidin-4-one

Solid-state handling Weighing accuracy Piperidinone intermediates

Sourcing a piperidinone scaffold with orthogonal reactivity and CNS-optimal lipophilicity is a recurring bottleneck in medicinal chemistry. 1-Benzyl-3-phenylpiperidin-4-one resolves this with a Log P of ~3.0, a crystalline solid form (mp 56-58 °C), and dual synthetic handles for parallel library synthesis. Key procurement advantages: • 97% purity with NMR/HPLC/GC documentation ensures reproducible SAR exploration. • Traceless N-benzyl protecting group (cleavable by hydrogenolysis) paired with C3-phenyl electrophilic substitution site reduces inventory complexity. • Low vapor pressure (3.2×10⁻⁷ mmHg at 25 °C) and high flash point (194.4 °C) support safe scale-up and prolonged heating protocols.

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
CAS No. 446302-83-6
Cat. No. B1589860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-phenylpiperidin-4-one
CAS446302-83-6
Molecular FormulaC18H19NO
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESC1CN(CC(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C18H19NO/c20-18-11-12-19(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16/h1-10,17H,11-14H2
InChIKeyVDRJIVUPMPNZBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-phenylpiperidin-4-one – Physicochemical & Procurement Profile


1-Benzyl-3-phenylpiperidin-4-one (CAS 446302-83-6) is a C3-phenyl, N1-benzyl disubstituted piperidin-4-one derivative with the molecular formula C18H19NO and a molecular weight of 265.35 g/mol [1]. The compound is a crystalline solid at ambient temperature (melting point 56–58 °C) with a high boiling point of 418.8 °C at 760 mmHg, a density of 1.121 g/cm³, and a consensus Log P of approximately 3.0 . Its structural features – a piperidinone core bearing both a benzyl and a phenyl substituent – distinguish it from simpler N-benzyl- or 3-phenyl-piperidinone analogs and underpin its utility as a synthetic intermediate in medicinal chemistry programs.

Why 1-Benzyl-3-phenylpiperidin-4-one Is Irreplaceable


Compounds within the piperidin-4-one class are not freely interchangeable. The simultaneous presence of an N-benzyl protecting group and a C3-phenyl substituent on the piperidinone ring imparts a unique combination of solid-state handling properties, elevated lipophilicity (Log P ≈ 3.0 vs. ~1.5 for unsubstituted N-benzyl-4-piperidone), and orthogonal synthetic handles that directly impact reaction design, intermediate isolation, and downstream SAR exploration [1]. Substitution with a simpler analog lacking either substituent would alter the compound’s physical form, thermal stability, solubility profile, and the feasibility of certain synthetic sequences – all of which are quantitatively documented below.

1-Benzyl-3-phenylpiperidin-4-one vs. Structural Analogs


Solid Form vs. Liquid: Weighing Accuracy

1-Benzyl-3-phenylpiperidin-4-one is a crystalline solid with a melting point of 56–58 °C, whereas the closest N-benzyl analog lacking the 3-phenyl group, 1-benzylpiperidin-4-one (CAS 3612-20-2), is a liquid at room temperature with a boiling point of 114–116 °C (0.4 mmHg) . The solid form enables gravimetric dispensing with higher accuracy and reduces volatility-related losses during storage and reaction setup.

Solid-state handling Weighing accuracy Piperidinone intermediates

Lipophilicity Advantage in CNS Drug Design

The consensus Log P of 1-benzyl-3-phenylpiperidin-4-one is 3.0 (XLogP3-AA = 2.9), substantially higher than the Log P of approximately 1.5 estimated for 1-benzylpiperidin-4-one [1]. This elevated lipophilicity, driven by the additional phenyl ring, positions the compound in the optimal Log P window (2–4) for passive blood-brain barrier penetration, making it a more suitable scaffold for CNS-targeted lead generation.

Lipophilicity Blood-brain barrier penetration CNS drug design

Thermal Stability and Flash Point Advantage

The flash point of 1-benzyl-3-phenylpiperidin-4-one is 194.4 °C, approximately 2.7-fold higher than the flash point of 1-benzylpiperidin-4-one (71 °C) . Combined with a boiling point of 418.8 °C at 760 mmHg, the compound exhibits significantly greater thermal stability, enabling its use in reactions that require elevated temperatures without the same level of flammability risk.

Thermal stability Flash point safety High-temperature reactions

Dual Orthogonal Synthetic Handles

The compound offers two chemically distinct functionalization sites: the N-benzyl group, which can be removed by catalytic hydrogenolysis (Pd/C, H₂) to unmask the secondary amine, and the C3-phenyl ring, which can undergo electrophilic aromatic substitution or cross-coupling reactions [1]. By contrast, 1-benzylpiperidin-4-one provides only the N-benzyl handle, and 3-phenylpiperidin-4-one (free base, MW 175.23) lacks the N-protecting group, limiting the sequence of synthetic operations .

Orthogonal protecting groups Diversity-oriented synthesis Scaffold decoration

1-Benzyl-3-phenylpiperidin-4-one: Procurement & Application Scenarios


CNS Lead Generation with Predicted Brain Permeability

With a consensus Log P of 3.0 , 1-benzyl-3-phenylpiperidin-4-one sits in the optimal lipophilicity range for blood-brain barrier penetration. Medicinal chemistry teams designing CNS-active small molecules can use this compound as a core scaffold for SAR exploration, particularly for targets such as neurokinin receptors or opioid receptors where piperidine-based frameworks are prevalent [1]. The solid form facilitates accurate compound library preparation in 96-well plate formats.

Diversity-Oriented Synthesis for Parallel Libraries

The N-benzyl group serves as a traceless protecting group (cleavable by hydrogenolysis), while the C3-phenyl ring provides a site for electrophilic substitution or metal-catalyzed cross-coupling . This dual reactivity enables chemists to generate diverse analog libraries from a single building block, reducing procurement complexity and inventory costs. The compound's high purity (97% standard with NMR/HPLC/GC documentation) supports reproducible library synthesis [1].

Thermally Stable Intermediate for Process Scale-Up

The high flash point (194.4 °C) and boiling point (418.8 °C at 760 mmHg) of 1-benzyl-3-phenylpiperidin-4-one make it a safer choice for process development compared to more volatile piperidinone analogs. Its solid-state form simplifies handling in pilot-plant settings, and its low vapor pressure (3.2 × 10⁻⁷ mmHg at 25 °C) minimizes evaporative losses during extended reaction sequences. These properties are particularly advantageous for reactions requiring prolonged heating, such as reductive aminations or ketone reductions.

Reference Standard for Analytical Method Development

The compound's well-defined melting point (56–58 °C), high purity (97%), and availability with comprehensive analytical documentation (NMR, HPLC, GC) support its use as a reference standard in analytical method development. Procurement teams requiring a characterized piperidin-4-one derivative with orthogonal functional groups for LC-MS or GC-MS method validation will find this compound suitable as a system suitability standard.

Technical Documentation Hub

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